8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
8-Chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound featuring a pyrazolo[4,3-c]quinoline core substituted at positions 1, 3, and 6. The 4-methylphenyl group at position 1 and 4-ethylphenyl group at position 3 contribute to its lipophilic character, while the chlorine atom at position 8 modulates electronic properties. This compound is part of a broader class of pyrazoloquinolines investigated for pharmaceutical applications, particularly anti-inflammatory activity .
Propriétés
IUPAC Name |
8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3/c1-3-17-6-8-18(9-7-17)24-22-15-27-23-13-10-19(26)14-21(23)25(22)29(28-24)20-11-4-16(2)5-12-20/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFSDWULUYPPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 8-chloro-3-(4-ethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 411.94 g/mol. The structure features a chlorinated pyrazoloquinoline core, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the chloro and ethyl groups enhances its binding affinity and specificity towards these targets.
Anticancer Activity
Research has indicated that compounds within the pyrazoloquinoline class exhibit potential anticancer properties. For example, studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest. The mechanism often involves modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways, which are crucial in cancer progression.
Antimicrobial Properties
In addition to anticancer effects, pyrazoloquinolines have demonstrated antimicrobial activity against various pathogens. The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Study 1: Anticancer Efficacy
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of pyrazoloquinolines against Staphylococcus aureus. The study found that the compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics. This suggests potential as an alternative therapeutic agent for resistant bacterial strains .
Data Table: Summary of Biological Activities
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Pyrazoloquinoline Derivatives
Structural Analogues and Substituent Effects
Pyrazoloquinolines exhibit diverse biological activities depending on substitution patterns. Below is a comparison of key analogues:
Key Observations:
- Lipophilicity: The target compound’s 4-ethylphenyl and 4-methylphenyl groups increase logP compared to polar derivatives like 2i (hydroxyl and amino groups) .
- Electronic Effects: Chlorine at position 8 provides moderate electron-withdrawing effects, whereas trifluoromethyl (C350-0277) and ethoxy () groups induce stronger electronic perturbations .
- Bioactivity: Amino/hydroxyl-substituted derivatives (e.g., 2i) show potent anti-inflammatory activity (IC₅₀ < 1 µM), while halogenated analogues (e.g., C350-0327) may prioritize metabolic stability over potency .
Pharmacological Profile
- Anti-Inflammatory Potential: Chlorine and aryl groups may weakly inhibit NO production, though less effectively than amino/hydroxyl derivatives like 2i .
- Thermal/Optical Properties: Compared to fluorine-substituted analogues (), chlorine’s larger atomic radius may reduce melting points and alter UV absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
